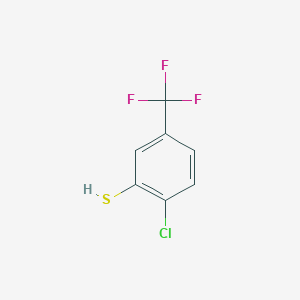![molecular formula C8H14FNO4 B6232488 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid CAS No. 1208231-33-7](/img/new.no-structure.jpg)
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid is a fluorinated amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a fluorine atom on the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by fluorination using appropriate fluorinating agents .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form dipeptides or larger peptides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) are commonly used.
Coupling Reactions: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free amino acid, while coupling reactions result in the formation of peptides.
Scientific Research Applications
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of fluorinated peptides and other complex molecules.
Biology: Studied for its potential role in modifying protein structures and functions.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid involves its incorporation into peptides or proteins, where the fluorine atom can influence the molecule’s properties. The presence of the fluorine atom can affect the molecule’s stability, reactivity, and interactions with other molecules. The Boc protecting group allows for selective deprotection and subsequent reactions at the amino group .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chloropropanoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-bromopropanoic acid: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The uniqueness of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its analogs. Fluorine atoms can enhance the stability and bioavailability of compounds, making them valuable in pharmaceutical applications .
Properties
CAS No. |
1208231-33-7 |
|---|---|
Molecular Formula |
C8H14FNO4 |
Molecular Weight |
207.20 g/mol |
IUPAC Name |
(2S)-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C8H14FNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-/m1/s1 |
InChI Key |
PQTDAIHXUZZXQM-RXMQYKEDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CF)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CF)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



